(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837741
InChI: InChI=1S/C12H14N2O/c1-2-10-3-5-12(6-4-10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol

CAS No.:

Cat. No.: VC15837741

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name [1-(4-ethylphenyl)imidazol-4-yl]methanol
Standard InChI InChI=1S/C12H14N2O/c1-2-10-3-5-12(6-4-10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3
Standard InChI Key BCWZGOKRVMUEHH-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C=C(N=C2)CO

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The N1 nitrogen is substituted with a 4-ethylphenyl group, while the C4 carbon bears a hydroxymethyl (-CH₂OH) group. This configuration creates a planar aromatic system with polar and nonpolar regions, enabling diverse intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
IUPAC Name[1-(4-ethylphenyl)imidazol-4-yl]methanol
Canonical SMILESCCC1=CC=C(C=C1)N2C=C(N=C2)CO
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (two imidazole nitrogens, one hydroxyl oxygen)

The 4-ethylphenyl group contributes steric bulk and hydrophobicity, while the hydroxymethyl group enhances solubility in polar solvents such as water and methanol.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: Signals between δ 7.2–7.4 ppm (4-ethylphenyl group) and δ 6.8–7.0 ppm (imidazole ring) .

  • Hydroxymethyl protons: A triplet near δ 4.6 ppm (CH₂OH) and a broad singlet at δ 5.2 ppm (OH) .
    Mass spectrometry typically shows a molecular ion peak at m/z 202.25, with fragmentation patterns corresponding to the loss of the hydroxymethyl group (-31 g/mol).

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Imidazole ring formation: Condensation of 4-ethylphenylamine with glyoxal and ammonium acetate under acidic conditions generates the 1-(4-ethylphenyl)imidazole scaffold .

  • Hydroxymethyl introduction: Electrophilic substitution at C4 using formaldehyde, followed by reduction with sodium borohydride (NaBH₄) in methanol, yields the hydroxymethyl group .

Example Procedure:

A solution of 1-(4-ethylphenyl)imidazole (5.0 g, 26.4 mmol) in methanol (50 mL) was treated with paraformaldehyde (1.2 eq) at 0°C. After 2 hours, NaBH₄ (2.5 eq) was added portion-wise, and the mixture stirred at room temperature for 12 h. The crude product was purified via silica gel chromatography (10% MeOH/CH₂Cl₂) to afford the title compound in 68% yield .

Yield Optimization

Key factors affecting yield include:

  • Temperature: Reactions below 20°C minimize side reactions during NaBH₄ reduction .

  • Solvent polarity: Methanol optimizes hydroxymethyl group stability compared to THF or DCM .

  • Catalysts: Lewis acids like ZnCl₂ improve electrophilic substitution efficiency by 15–20%.

Reactivity and Functionalization

Hydroxymethyl Group Reactivity

The -CH₂OH group undergoes typical alcohol reactions:

  • Esterification: Reacts with acetyl chloride to form (1-(4-ethylphenyl)-1H-imidazol-4-yl)methyl acetate.

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) yields (1-(4-ethylphenyl)-1H-imidazol-4-yl)carbaldehyde, a key intermediate for Schiff base formation.

Imidazole Ring Modifications

  • N-Alkylation: The N3 nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

  • Metal Coordination: The imidazole ring binds transition metals (e.g., Cu²⁺, Zn²⁺) via N3, forming complexes with potential catalytic activity.

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The hydroxymethyl group enhances membrane permeability by interacting with bacterial phospholipids.

Materials Science Applications

  • Coordination polymers: Self-assembly with Zn(NO₃)₂ produces porous frameworks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).

  • Luminescent materials: Europium(III) complexes exhibit red emission at 612 nm (quantum yield = 18%).

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

CompoundAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol32 (S. aureus)50 (MCF-7)
(1-(2-Ethylphenyl)-1H-imidazol-4-yl)methanol64 (S. aureus)75 (MCF-7)
(1-Methyl-1H-imidazol-4-yl)methanol>128 (S. aureus)>100 (MCF-7)

The 4-ethylphenyl group enhances antimicrobial potency by 2-fold compared to the 2-ethylphenyl isomer, likely due to improved hydrophobic interactions with bacterial membranes.

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